Cas no 2098004-85-2 (3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one)

3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a specialized organic compound featuring a chloro-substituted propanone moiety linked to a methoxymethyl-modified indoline scaffold. This structure imparts reactivity suitable for further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the chloro group enhances electrophilic properties, facilitating nucleophilic substitution reactions, while the methoxymethyl group offers stability and solubility in organic solvents. Its indoline core provides a rigid framework, beneficial for designing bioactive molecules. This compound is particularly useful in medicinal chemistry for developing novel heterocyclic derivatives with potential therapeutic applications. High purity and well-defined reactivity ensure consistent performance in synthetic workflows.
3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one structure
2098004-85-2 structure
Product Name:3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
CAS No:2098004-85-2
MF:C13H16ClNO2
MW:253.724642753601
CID:5727232
PubChem ID:121204264
Update Time:2025-06-10

3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2098004-85-2
    • AKOS026712555
    • 3-chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
    • 3-chloro-1-[6-(methoxymethyl)-2,3-dihydroindol-1-yl]propan-1-one
    • F1907-8212
    • 1-Propanone, 3-chloro-1-[2,3-dihydro-6-(methoxymethyl)-1H-indol-1-yl]-
    • 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one
    • Inchi: 1S/C13H16ClNO2/c1-17-9-10-2-3-11-5-7-15(12(11)8-10)13(16)4-6-14/h2-3,8H,4-7,9H2,1H3
    • InChI Key: HRTNGWAXLZBJHE-UHFFFAOYSA-N
    • SMILES: ClCCC(N1C2C=C(COC)C=CC=2CC1)=O

Computed Properties

  • Exact Mass: 253.0869564g/mol
  • Monoisotopic Mass: 253.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 447.3±45.0 °C(Predicted)
  • pka: 0.80±0.20(Predicted)

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$ 95.00 2022-04-01
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Additional information on 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one

Professional Introduction to 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one (CAS No. 2098004-85-2)

3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098004-85-2, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The molecular structure of this compound incorporates a chloro-substituted propanone moiety linked to an indoline ring, which is further modified with a methoxymethyl group at the 6-position of the indoline ring. This specific arrangement of functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.

The indoline core is a prominent scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds. The presence of the chloro group on the propanone moiety enhances the electrophilicity of the molecule, making it a valuable reagent in nucleophilic substitution reactions. Additionally, the methoxymethyl group introduces a protecting group for hydroxyl functionalities, which can be selectively removed under specific conditions to yield more reactive intermediates. These features make 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one a crucial building block in the construction of complex molecular architectures.

In recent years, there has been growing interest in indoline derivatives due to their broad spectrum of biological activities. These derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The compound in question, 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one, has shown promise as a precursor in the synthesis of novel indoline-based drugs. For instance, researchers have utilized this compound to develop new analogs with enhanced binding affinity to target enzymes and receptors. Such advancements underscore the importance of this compound in medicinal chemistry and drug discovery.

The synthesis of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one involves multi-step organic transformations that highlight the compound's synthetic utility. The chlorination step is particularly critical, as it introduces the necessary electrophilic center for subsequent reactions. The methoxymethyl group is typically introduced during later stages of synthesis to protect hydroxyl groups that may be present in other parts of the molecule. This protective group strategy is common in complex molecule synthesis, where selective functionalization is required.

Recent studies have also explored the role of this compound in catalytic processes. The chloro-substituted propanone moiety can act as a ligand for transition metals, facilitating various catalytic transformations such as cross-coupling reactions and hydrogenations. These catalytic applications are particularly relevant in industrial settings where efficient and scalable synthetic routes are essential for drug production. The ability of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one to participate in such reactions makes it a valuable asset in synthetic organic chemistry.

The pharmaceutical industry has been particularly interested in developing new therapeutic agents based on indoline scaffolds due to their favorable pharmacokinetic properties. The structural features of 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one align well with these requirements, making it an attractive candidate for further development. Researchers have been exploring its potential as a lead compound for drugs targeting neurological disorders, infectious diseases, and cancer. The versatility of this compound allows for modifications at multiple positions, enabling the exploration of diverse chemical space.

In conclusion, 3-Chloro-1-(6-(methoxymethyl)indolin-1-yl)propan-1-one (CAS No. 2098004-85-2) is a multifaceted compound with significant implications in pharmaceutical chemistry and drug development. Its unique structural features and reactivity make it a valuable intermediate in synthetic chemistry, while its potential biological activities position it as a promising candidate for future drug discovery efforts. As research continues to uncover new applications for this compound, its importance in the field is likely to grow further.

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